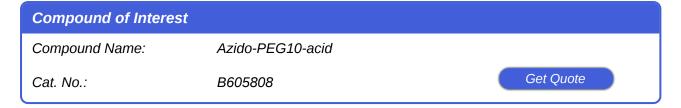


An In-Depth Technical Guide to the Chemical Properties of Azido-PEG10-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Azido-PEG10-acid**, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

Azido-PEG10-acid is characterized by a terminal azide group and a carboxylic acid moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure imparts dual reactivity and favorable solubility profiles, making it an invaluable tool in the field of chemical biology and drug discovery.



Property	Value	Source(s)
Chemical Name	1-(2- azidoethoxy)-3,6,9,12,15,18,21 ,24,27,30-decaoxa-33- tricontanoic acid	
Molecular Formula	C23H45N3O12	[1][2]
Molecular Weight	555.6 g/mol	[1][2][3]
CAS Number	1644163-57-4	
Purity	Typically ≥98%	
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in water, DMSO, and DMF	
Storage Conditions	-20°C for long-term storage	-
Predicted pKa	~4.5 (for the carboxylic acid)	Predicted
Predicted LogP	~ -1.5	Predicted

Note: pKa and LogP values are predicted using computational models and should be considered as estimates. The experimental value for a similar, shorter-chain compound, Azido-PEG3-acid, has been reported as -0.71.

Reactivity and Applications

The bifunctional nature of **Azido-PEG10-acid** allows for a two-pronged approach to molecular assembly. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, a crucial attribute for biological applications.

Carboxylic Acid Reactivity: Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is commonly used to conjugate **Azido-PEG10-acid** to proteins,



peptides, or other amine-containing molecules.

Azide Reactivity: Click Chemistry

The azide group is a key participant in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. **Azido-PEG10-acid** can undergo:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction
 with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form
 a stable triazole. This is particularly advantageous for applications in living systems where
 copper toxicity is a concern.

Experimental Protocols

The following are detailed methodologies for the key reactions involving **Azido-PEG10-acid**.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of **Azido-PEG10-acid** to a primary amine-containing molecule (e.g., a protein).

Materials:

- Azido-PEG10-acid
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)



Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Azido-PEG10-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
 - Add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC to the Azido-PEG10-acid solution.
 - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Add the activated Azido-PEG10-acid (NHS ester) solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule should be optimized but a 5-20 fold molar excess is a common starting point.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
 - Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
 - Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



This protocol outlines the conjugation of **Azido-PEG10-acid** to an alkyne-functionalized molecule.

Materials:

- Azido-PEG10-acid
- · Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
- Reaction Buffer (e.g., PBS, pH 7.4)
- DMSO (if needed to dissolve reagents)
- · Purification system

Procedure:

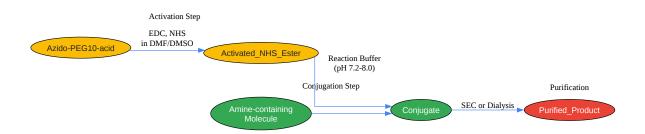
- · Preparation of Reagents:
 - Prepare stock solutions of Azido-PEG10-acid and the alkyne-functionalized molecule in the reaction buffer or a minimal amount of DMSO if necessary.
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
 - Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
 - Prepare a stock solution of THPTA (e.g., 100 mM in water).
- Reaction Setup:
 - In a reaction vessel, combine the Azido-PEG10-acid and the alkyne-functionalized molecule.



- In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
- Add the CuSO₄/THPTA mixture to the reaction vessel.
- Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 μM.
- Incubation and Purification:
 - Incubate the reaction at room temperature for 1-4 hours.
 - Purify the conjugate using a suitable method to remove the copper catalyst and unreacted reagents.

Visualizations of Experimental Workflows

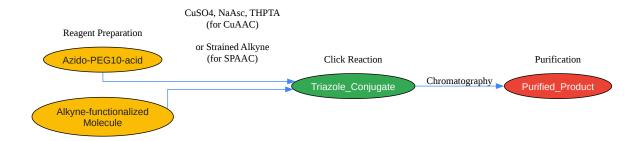
The following diagrams illustrate the key experimental workflows involving Azido-PEG10-acid.



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Caption: Workflow for Amide Bond Formation.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Azido-PEG10-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605808#azido-peg10-acid-chemical-properties]

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